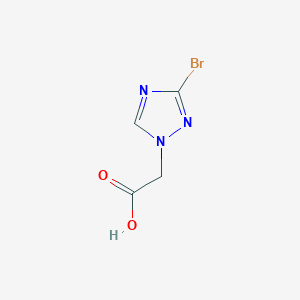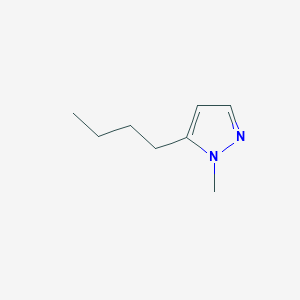
(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid, also known as BTAA, is an organic compound that is used in many scientific research applications. It is a white, crystalline solid with a molecular weight of 209.09 g/mol and a melting point of 176-178 °C. BTAA is a member of the triazole family, which is a group of compounds that are used for a variety of purposes in organic synthesis.
Applications De Recherche Scientifique
Antiviral Properties
1,2,4-Triazole derivatives have been reported to exhibit antiviral properties . This suggests that “2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid” could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Properties
These compounds have also been associated with anti-inflammatory activity . Therefore, they could be used in the treatment of conditions characterized by inflammation.
Antifertility Properties
1,2,4-Triazole derivatives have shown antifertility activity . This suggests potential applications in the field of reproductive health and contraception.
Antitubercular Activity
These compounds have demonstrated antitubercular activity . This suggests potential use in the treatment of tuberculosis.
Antimicrobial Activities
1,2,4-Triazole derivatives have been associated with antimicrobial activities . This suggests potential use in the treatment of various bacterial and fungal infections.
Anticancer Properties
1,2,4-Triazole derivatives, including some specific structures, have shown promising anticancer activity . This suggests that “2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid” could potentially be used in the development of new anticancer drugs.
Anti-corrosion Properties
1,2,4-Triazole derivatives have been associated with anti-corrosion properties . This suggests potential industrial applications, such as in the protection of metals.
Synthetic Methods
1,2,4-Triazole derivatives can be synthesized from various compounds . This suggests that “2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid” could potentially be used as a starting material in the synthesis of other 1,2,4-triazole derivatives.
Propriétés
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKYXRSIWMDNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2490904.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)


![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride](/img/structure/B2490913.png)

